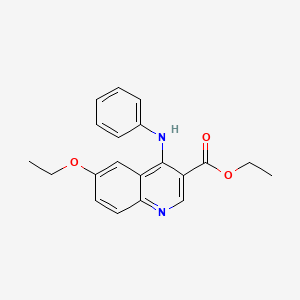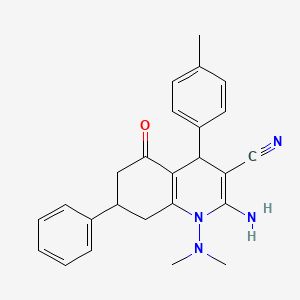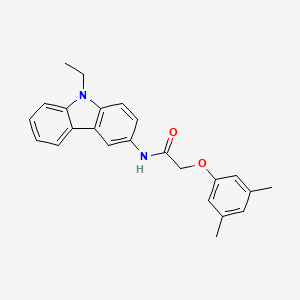
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a phenylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxyquinoline-3-carboxylic acid with phenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.
Another approach involves the use of a Suzuki–Miyaura coupling reaction, where 6-ethoxy-4-bromoquinoline-3-carboxylate is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then subjected to esterification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenylamino groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline-3-carboxylate derivatives with higher oxidation states.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
科学的研究の応用
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
Ethyl 6-ethoxy-4-(methylamino)quinoline-3-carboxylate: Contains a methylamino group instead of a phenylamino group, resulting in variations in biological activity and applications.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
ethyl 4-anilino-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22) |
InChIキー |
AZZPVUZGCAVYBE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627211.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11627215.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627216.png)



![3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627239.png)
![(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627250.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11627259.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627264.png)
![(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627267.png)
![2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627299.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627306.png)
